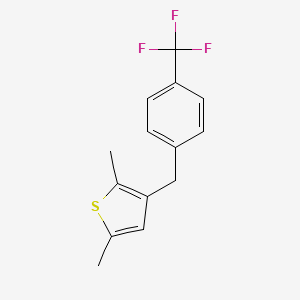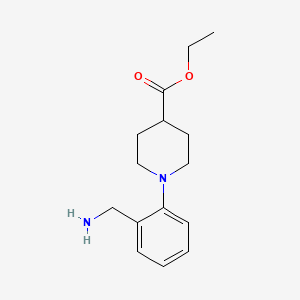
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.09 g/mol. This compound is a derivative of naphthalene, featuring hydroxyl groups at the 6th and 7th positions and an acetate group attached to the 1st position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with naphthalene or its derivatives as the starting material.
Hydroxylation: The naphthalene derivative undergoes hydroxylation to introduce hydroxyl groups at the 6th and 7th positions. This can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Acetylation: The hydroxylated compound is then acetylated to introduce the acetate group at the 1st position. This step is typically performed using acetic anhydride (Ac2O) in the presence of a catalyst such as pyridine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged to enhance sustainability.
化学反应分析
Types of Reactions: Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a different structural isomer.
Substitution: The acetate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), osmium tetroxide (OsO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or Grignard reagents for alkyl substitution are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Hydrogenated derivatives or structural isomers.
Substitution: Halogenated compounds or alkylated derivatives.
科学研究应用
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Cis-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl acetate is structurally similar to other naphthalene derivatives, such as:
Naphthalene-1,4-dicarboxylic acid
Naphthalene-1,5-dicarboxylic acid
Naphthalene-1,8-dicarboxylic acid
These compounds share the naphthalene core but differ in the position and type of functional groups attached. This compound is unique due to its specific hydroxylation pattern and acetate group, which confer distinct chemical and biological properties.
属性
CAS 编号 |
98235-76-8 |
|---|---|
分子式 |
C12H14O4 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
[(6R,7S)-6,7-dihydroxy-5,6,7,8-tetrahydronaphthalen-1-yl] acetate |
InChI |
InChI=1S/C12H14O4/c1-7(13)16-12-4-2-3-8-5-10(14)11(15)6-9(8)12/h2-4,10-11,14-15H,5-6H2,1H3/t10-,11+/m1/s1 |
InChI 键 |
KJHALSUYGSKPQA-MNOVXSKESA-N |
SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
手性 SMILES |
CC(=O)OC1=CC=CC2=C1C[C@@H]([C@@H](C2)O)O |
规范 SMILES |
CC(=O)OC1=CC=CC2=C1CC(C(C2)O)O |
Key on ui other cas no. |
98235-76-8 |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[4-[3-[4-(Hydroxymethyl)phenyl]phenyl]phenyl]methanol](/img/structure/B1499474.png)



![tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1499480.png)



![3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1499489.png)

